2-(Phenylamino)acetyl chloride
Description
Significance of α-Aminoacyl Halides in Modern Organic Synthesis
α-Aminoacyl halides are a class of highly reactive organic compounds that serve as crucial intermediates in the synthesis of peptides and other complex nitrogen-containing molecules. Their general structure features a carbonyl group bonded to a halogen and an α-carbon that is also attached to an amino group. This arrangement makes them potent acylating agents.
In synthetic chemistry, the high reactivity of the acyl chloride function allows for the facile formation of amide bonds, which is the fundamental linkage in peptides. Unusually stable α-ammonium acyl chlorides have been prepared through the reaction of α-amino acids with reagents like phosphorus pentachloride (PCl₅) in the presence of metal halides. researchgate.netrsc.org The stability and reactivity of these intermediates can be tuned by the nature of the substituents on the amino group and the α-carbon. researchgate.netrsc.org The construction of α,α-disubstituted α-amino acids, a challenging task due to steric hindrance, highlights the importance of versatile synthetic methods, including those that might proceed through α-aminoacyl halide intermediates. nih.gov
Historical Context and Evolution of Phenylamino-Functionalized Compounds
The history of phenylamino-functionalized compounds is intrinsically linked to the discovery and industrialization of aniline (B41778) (phenylamine). Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it Crystallin. wikipedia.org Subsequent isolations from coal tar and through different chemical reactions led to various names until 1843, when August Wilhelm von Hofmann demonstrated that they were all the same substance, which became known as aniline or phenylamine. wikipedia.org
Initially, the primary use of aniline was in the synthesis of dyes, marking the dawn of the synthetic chemical industry. wikipedia.org Over time, the versatility of the phenylamino (B1219803) group (an amino group attached to a phenyl ring) was recognized, and its derivatives became foundational materials for pharmaceuticals, polymers, and agrochemicals. The reactivity of the amine allows for a wide range of chemical modifications, while the phenyl group influences the electronic properties and steric profile of the molecule. The incorporation of the phenylamino moiety into more complex structures, such as 2-(phenylamino)acetyl chloride, represents a strategic evolution, combining the established chemical utility of aniline with other reactive functional groups to create specialized reagents for fine chemical synthesis. wikipedia.org
Structural Significance of the Phenylaminoacetyl Moiety in Chemical Scaffolds
Research has shown that this moiety is a key component in the synthesis of diverse heterocyclic systems. For instance, it is used as a precursor for creating quinazolinone and benzoxazinone (B8607429) derivatives, which are scaffolds known for their wide range of pharmacological activities. nih.govpharmacophorejournal.com In one study, 2-(phenylamino)benzoyl chloride was reacted with anthranilic acid as a step in the synthesis of novel quinazolinone derivatives tested for antitumor activity. nih.gov Similarly, derivatives of 2-(phenylamino)-N-(substituted phenyl) acetamide (B32628) have been synthesized and evaluated for their antimicrobial potential. ijpsr.com
The phenylaminoacetyl scaffold is also integral to the development of enzyme inhibitors. A series of phenylamino quinazolinone derivatives were designed and synthesized as potential tyrosinase inhibitors, with some compounds showing significant potency. nih.gov Furthermore, the structural framework is found in compounds designed as anti-hepatitis B virus agents, where the phenylaminoacetyl part of the molecule contributes to the necessary orientation within the viral capsid pocket. nih.gov These examples underscore the role of the phenylaminoacetyl group as a privileged structure in medicinal chemistry, providing a versatile platform for generating new therapeutic agents. pharmacophorejournal.comnih.gov
Research Directions and Emerging Paradigms in Halide Chemistry
The field of halide chemistry is currently experiencing significant innovation, extending far beyond traditional organic synthesis applications. A major emerging paradigm is the development of metal halide materials, particularly halide perovskites, for applications in energy and optoelectronics. acs.orgrsc.org These materials, with the general formula ABX₃ (where X is a halide anion), are being intensely investigated for use in solar cells, LEDs, and photodetectors due to their impressive optical and electronic properties. acs.orgrsc.org Research is focused on creating lead-free and more stable halide perovskites by incorporating different elements and even introducing mixed chalcogen and halogen anions to form "chalcohalides". acs.orgrsc.org
In the realm of organic synthesis, new paradigms are emerging for the activation of alkyl halides. nih.gov Generating alkyl radicals from unactivated alkyl halides is challenging, but recent advances have utilized α-aminoalkyl radicals as efficient halogen-atom transfer (XAT) reagents under photoredox or electrochemical conditions. nih.gov This strategy allows for the formation of C-C bonds under mild conditions with high functional group tolerance. Another area of advancement involves inducing and controlling chirality in halide perovskite semiconductors, which could lead to novel applications in spin-based electronics and 3D displays. nrel.gov These research directions highlight a shift towards creating functional materials and developing more sustainable and efficient synthetic methodologies involving halide compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-anilinoacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJWUHIGCKVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving 2 Phenylamino Acetyl Chloride
Precursor Synthesis and Generation of the 2-(Phenylamino)acetyl Moiety
The synthesis of 2-(phenylamino)acetyl chloride is predicated on the availability of its precursor, 2-(phenylamino)acetic acid, also known as N-phenylglycine. The generation of this key moiety can be achieved through several established synthetic routes.
2-(Phenylamino)acetic acid (N-phenylglycine) is a non-proteinogenic alpha-amino acid that serves as a fundamental building block in various chemical syntheses. wikipedia.org One of the primary industrial methods for its preparation is the Strecker reaction, which involves the reaction of aniline (B41778), formaldehyde, and hydrogen cyanide, followed by the hydrolysis of the resulting aminonitrile. wikipedia.org
Another common laboratory-scale synthesis involves the reaction of chloroacetic acid with aniline. In one procedure, chloroacetic acid is neutralized with sodium hydroxide (B78521) solution, followed by the addition of aniline. The mixture is then boiled, and upon cooling, the 2-(phenylamino)acetic acid crystallizes. prepchem.com A similar method involves heating chloroacetic acid with an excess of aniline in water, which upon cooling, yields the desired product. prepchem.com The reaction of aniline with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone (B3395972) can also be employed to produce the ethyl ester of 2-(phenylamino)acetic acid, which can then be hydrolyzed to the carboxylic acid. asianpubs.orgresearchgate.net
A different approach utilizes glyoxylic acid, which condenses with substituted anilines to form an imine intermediate. This intermediate is then reduced via hydrogenation over a palladium-carbon catalyst to yield N-substituted-phenyl glycine (B1666218) derivatives. googleapis.com
| Starting Materials | Reagents | Key Conditions | Product | Yield | Reference |
| Aniline, Formaldehyde, Hydrogen Cyanide | - | Strecker reaction conditions, followed by hydrolysis | 2-(Phenylamino)acetic Acid | Industrial Scale | wikipedia.org |
| Chloroacetic Acid, Aniline | Sodium Hydroxide | Boiling in aqueous solution | 2-(Phenylamino)acetic Acid | - | prepchem.com |
| Chloroacetic Acid, Aniline | Water | Heating at 100°C for 1.5 hours | 2-(Phenylamino)acetic Acid | 62% | prepchem.com |
| Aniline, Ethyl Chloroacetate | Anhydrous Potassium Carbonate | Reflux in dry acetone | Ethyl 2-(phenylamino)acetate | - | asianpubs.orgresearchgate.net |
| Substituted Aniline, Glyoxylic Acid | Palladium-Carbon/Hydrogen | Condensation followed by reduction | N-Substituted-Phenyl Glycine | - | googleapis.com |
The conversion of 2-(phenylamino)acetic acid to this compound is a standard transformation of a carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
For instance, the synthesis of N-aryl-2-arylethenesulfonamides involves an intermediate step where a similar acid, 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid, is converted to its acid chloride using thionyl chloride in anhydrous methylene (B1212753) chloride. nih.gov This method is broadly applicable to a range of carboxylic acids. The reaction with thionyl chloride is often performed in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). nih.gov
An alternative and more direct route to derivatives of this compound involves the reaction of aniline or its derivatives with chloroacetyl chloride. This reaction forms an N-aryl-2-chloroacetamide, which is a closely related structure. For example, 2-Chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetyl chloride, sometimes in a solvent like glacial acetic acid or tetrahydrofuran (B95107) (THF). sphinxsai.com
This acylation reaction can be optimized by using a base to neutralize the HCl generated. Pyridine (B92270) and triethylamine (B128534) are common choices. orgsyn.orgnih.gov A facile, one-pot synthesis of N-aryl-2-chloroacetamides has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF at room temperature, providing high yields in a short reaction time. sphinxsai.comsphinxsai.com The reaction of substituted anilines with chloroacetyl chloride is a key step in the synthesis of various biologically active compounds, including quinazolinones and antitumor agents. nih.govekb.eg
Transformation of 2-(Phenylamino)acetic Acid to its Corresponding Acid Chloride
Strategic Applications as a Key Intermediate in Multi-Step Syntheses
This compound and its direct precursor, 2-(phenylamino)acetic acid, are valuable intermediates in the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds and pharmaceuticals.
The N-phenylglycine moiety is famously the industrial precursor to indigo (B80030) dye. wikipedia.org Derivatives of 2-(phenylamino)acetic acid are used to synthesize various biologically active compounds. For instance, they serve as a basis for creating new 2-[(2,5-disubstitutedanilino)phenyl]acetic acid derivatives which can be further modified into esters and hydrazides. ijper.org These hydrazides can then be reacted with isatins to produce (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides, which have been screened for antibacterial and antifungal activities. asianpubs.orgresearchgate.net
The reaction of 2-(phenylamino)benzoyl chloride with anthranilic acid is a step in the synthesis of quinazolinone derivatives, which have been evaluated as antitumor agents. nih.gov Similarly, derivatives of 2-(phenylamino)phenylacetic acid, such as the sodium salt of 2-(2,6-dichlorophenylamino)phenylacetic acid (diclofenac), are important non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these complex molecules often involves the chloroacetylation of a diphenylamine (B1679370) derivative, followed by intramolecular cyclization and hydrolysis. google.comsmolecule.com
Furthermore, the related N-aryl-2-chloroacetamides, formed from aniline and chloroacetyl chloride, are versatile intermediates. They are used in the preparation of amide podands, Schiff base ligands, and various heterocyclic systems like thiazoles and quinolines. ekb.eg For example, 2-chloro-N-phenylacetamide can be reacted with a hydrazone to form a phenylacetamide-based Schiff base ligand. In another example, a chloroacetamide derivative is reacted with aniline in refluxing ethanol (B145695) to synthesize N-(3,8-Dicyano-7-oxo-4,9-diphenyl-4H,7H-pyrano[2',3':4,5]thiazolo[3,2-a]pyrimidin-2-yl)-2-(phenylamino)acetamide. aun.edu.eg
Optimization of Reaction Conditions and Efficiency in Formation/Utilization
The efficiency of synthetic routes involving this compound and its precursors is highly dependent on the optimization of reaction conditions, with the choice of solvent system playing a particularly critical role.
Role of Solvent Systems and Reaction Media in Synthetic Yields
The solvent medium can significantly influence reaction rates, yields, and even the course of a reaction. In the synthesis of 2-(phenylamino)acetic acid and its derivatives, a variety of solvents are employed.
For the synthesis of N-phenylglycine from chloroacetic acid and aniline, water is a common solvent. prepchem.comprepchem.com The use of an aqueous medium is both economical and environmentally benign. In the synthesis of ethyl 2-(phenylamino)acetate, dry acetone is used as the solvent with potassium carbonate as the base, facilitating the reaction between aniline and ethyl chloroacetate. asianpubs.orgresearchgate.net
In the acylation of anilines with chloroacetyl chloride, solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), dioxane, and toluene (B28343) have been utilized. sphinxsai.comorgsyn.orgaun.edu.eggoogle.com A study comparing different bases and solvent systems for the synthesis of 2-chloroacetamides found that the combination of DBU as a base and THF as a solvent gave the best results, with yields ranging from 75-95% at room temperature. sphinxsai.com In contrast, using triethylamine (TEA) in DMF or DCM, or potassium carbonate in benzene (B151609), often resulted in longer reaction times or lower yields. sphinxsai.com For the synthesis of a specific piperidine-1-carboxylate derivative, ethyl acetate (B1210297) with pyridine as a base was found to give a cleaner impurity profile compared to other bases like triethylamine. orgsyn.org Schotten-Baumann conditions using a biphasic system of CH₂Cl₂ or ethyl acetate and aqueous potassium carbonate were also explored but led to incomplete reaction due to the hydrolysis of the acid chloride. orgsyn.org
In the synthesis of certain thiazolopyrimidine derivatives, dioxane was used as the solvent for the reaction between a thiazolopyrimidine precursor and chloroacetyl chloride, with triethylamine as the base, under reflux conditions. aun.edu.eg For the subsequent reaction of the resulting chloroacetamide derivative with aniline, ethanol was the solvent of choice. aun.edu.eg The solubility of reactants and intermediates is a key factor; for instance, in an intramolecular cyclization to produce an oxindole, a solvent mixture of THF and isopropyl alcohol (IPA) was found to be optimal for dissolving both the starting material and the product, leading to complete conversion. orgsyn.org
| Reaction | Solvent System | Base/Catalyst | Conditions | Outcome | Reference |
| Synthesis of 2-(Phenylamino)acetic Acid | Water | Sodium Hydroxide | Boiling | Crystallization upon cooling | prepchem.com |
| Synthesis of Ethyl 2-(phenylamino)acetate | Dry Acetone | Anhydrous K₂CO₃ | Reflux | Good yield of ester | asianpubs.orgresearchgate.net |
| Acylation of Aryl Amines with Chloroacetyl Chloride | THF | DBU | Room Temp, 3-6 h | High yields (75-95%) | sphinxsai.com |
| Acylation of Piperidine (B6355638) Derivative | Ethyl Acetate | Pyridine | 3°C to RT | Clean reaction, 94% yield | orgsyn.org |
| Acylation of Piperidine Derivative | CH₂Cl₂ / aq. K₂CO₃ | - | - | Incomplete reaction | orgsyn.org |
| Synthesis of Thiazolopyrimidine Derivative | Dioxane | Triethylamine | Reflux, 6 h | Formation of S-alkylated product | aun.edu.eg |
| Reaction of Chloroacetamide with Aniline | Ethanol | - | Reflux, 3 h | Formation of substituted acetamide (B32628) | aun.edu.eg |
| Intramolecular Cyclization | THF/IPA (4:1) | Triethylamine | 74-76°C, 1 h | Complete conversion | orgsyn.org |
Catalytic Approaches and Base Selection for Enhanced Selectivity
The selectivity of reactions involving this compound is significantly influenced by the choice of catalysts and bases. These reagents guide the reaction towards the desired product while minimizing the formation of byproducts.
Catalytic Systems:
In acylation and related reactions, various catalytic systems are employed to enhance efficiency and selectivity. For instance, in the synthesis of N-aryl amides, palladium-based catalysts are often utilized for C-N cross-coupling reactions. acs.org The choice of ligand for the palladium catalyst is crucial in preventing undesired side reactions, such as diarylation when reacting with primary amines. acs.org Dialkylbiarylphosphine ligands have demonstrated high activity and selectivity for a broad range of aryl halides. acs.org
For thiocarbonylation reactions, which can be an alternative pathway to related structures, palladium catalysts like bis(dibenzylidineacetone)palladium, in conjunction with ligands such as tri-o-tolylphosphine, can accelerate the process under mild conditions. In some cases, copper-catalyzed hydroamination of alkenes presents a method for forming C-N bonds, which is a fundamental step in the synthesis of many amine-containing compounds. acs.org
Base Selection:
The selection of a base is critical for controlling the reaction pathway and preventing unwanted side reactions. Organic bases are commonly preferred in these syntheses.
Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are frequently used as acid scavengers in acylation reactions. researchgate.netdergipark.org.tr Their role is to neutralize the hydrochloric acid generated during the reaction of an amine with an acyl chloride, thus driving the reaction to completion.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively used as a non-nucleophilic base in the synthesis of amides from aromatic amines and chloroacetyl chloride, leading to high yields in short reaction times at room temperature. sphinxsai.com
In certain contexts, inorganic bases like potassium carbonate (K2CO3) are also employed. sphinxsai.com
Temperature and Reaction Time Profile Optimization
Optimizing temperature and reaction time is a fundamental aspect of developing efficient synthetic protocols for reactions involving this compound. These parameters directly influence reaction kinetics, product yield, and purity by controlling the rate of the desired reaction versus potential side reactions.
Temperature Profile:
The optimal temperature for a given reaction is a balance between achieving a sufficient reaction rate and minimizing the degradation of reactants or products, as well as preventing the formation of undesired byproducts.
Many acylation reactions with this compound are initiated at a reduced temperature, typically 0–5 °C , to control the initial exothermic reaction upon addition of the acyl chloride. dergipark.org.tramazonaws.com The reaction mixture is then often allowed to warm to room temperature (20–30 °C) and stirred for a specified period to ensure completion. dergipark.org.tramazonaws.com
In some instances, elevated temperatures are necessary to drive the reaction. For example, some acylation reactions are carried out at temperatures ranging from 60–80 °C . google.com However, excessively high temperatures can lead to decomposition or the formation of impurities. Continuous flow reactors offer precise temperature control, and studies have shown that lowering the acylation temperature to between -20 °C and -40 °C can lead to satisfactory yields in certain systems. researchgate.net
Reaction Time:
The duration of the reaction is optimized to ensure the maximum conversion of starting materials to the desired product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time.
Reaction times can vary significantly, from as short as 2–4 hours to 12 hours or more , depending on the specific reactants, solvent, and temperature. amazonaws.com For instance, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly reduce reaction times, in some cases from 12 hours down to 4 hours.
In flow chemistry setups, residence times can be very short, on the order of seconds, allowing for rapid optimization and production. researchgate.net
The interplay between temperature and reaction time is critical. A higher temperature may shorten the required reaction time, but it could also necessitate more stringent control to avoid side reactions. Conversely, a lower temperature might require a longer reaction time to achieve a comparable yield.
Table 1: Illustrative Temperature and Reaction Time Optimization
| Reaction Type | Catalyst/Base | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Acylation | DIPEA | 0 to Room Temp | 4 | 40-45 |
| Acylation | Triethylamine | 5-10 to 25-30 | 2 | Not specified |
| Acyl Chlorination | Thionyl Chloride | 60-80 | 5-6 | >99 (purity) |
| Amide Synthesis | DBU | Room Temp | 3-6 | 75-95 |
This table is for illustrative purposes and combines data from various sources to show typical ranges.
Green Chemistry Principles in this compound Synthetic Pathways
The application of green chemistry principles to synthetic pathways involving this compound aims to reduce the environmental impact of these processes. This involves considerations such as atom economy, the use of safer solvents and reagents, and the reduction of waste. acs.orghumanjournals.com
Atom Economy and Waste Reduction:
One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Synthetic routes are being designed to be more atom-economical, minimizing the generation of byproducts. core.ac.uk
The use of catalytic reagents over stoichiometric ones is a key green chemistry principle. amazonaws.com Catalysts are used in small amounts and can be recycled and reused, reducing waste and cost. researchgate.net For example, using a catalytic amount of boric acid for amidation can be a greener alternative to traditional coupling reagents. amazonaws.com
Safer Solvents and Reaction Conditions:
Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Solvent-free reactions or reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG) are being explored. humanjournals.comresearchgate.netresearchgate.net PEG is an attractive green solvent as it is inexpensive, biodegradable, and non-toxic. researchgate.net
Microwave-assisted synthesis can be a greener alternative to conventional heating, as it often leads to shorter reaction times, higher yields, and reduced energy consumption. humanjournals.com
Renewable Feedstocks and Safer Chemicals:
While not always directly applicable to the synthesis of a specific compound like this compound, the broader principles of using renewable feedstocks and designing safer chemicals are central to green chemistry. acs.orgcore.ac.uk This includes choosing synthetic pathways that avoid the use of highly toxic or hazardous reagents and intermediates. The use of enzymes as catalysts is another avenue, as they can offer high specificity and operate under mild conditions, often eliminating the need for protecting groups. acs.org
Table 2: Green Chemistry Metrics
| Metric | Description | Ideal Value |
| Atom Economy (AE) | The measure of the efficiency of a reaction in converting reactants to the desired product. acs.org | 100% |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. acs.org | 0 |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (including water, solvents, reagents, etc.) to the mass of the active pharmaceutical ingredient (API) produced. acs.org | 1 |
By focusing on these principles, chemists can develop more sustainable and environmentally benign synthetic routes for compounds like this compound and its derivatives.
Reactivity and Derivatization Strategies Utilizing 2 Phenylamino Acetyl Chloride
Nucleophilic Acylation Reactions with Diverse Substrates
2-(Phenylamino)acetyl chloride is a reactive acyl chloride that readily participates in nucleophilic acylation reactions. The electron-deficient carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of a wide range of derivatives. chemistrystudent.com This reactivity is attributed to the presence of both the electron-withdrawing chlorine atom and the oxygen atom, which polarize the carbonyl group. chemistrystudent.com
N-Acylation of Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a facile method for the formation of amides. savemyexams.com This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk
The synthesis of N-substituted 2-(phenylamino)acetamides can be achieved by reacting this compound with a variety of primary and secondary amines. ijper.org This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base, such as 10% sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. ijper.org The general applicability of this reaction allows for the introduction of diverse substituents on the amide nitrogen, leading to a library of N-substituted 2-(phenylamino)acetamide derivatives. ijper.org
For instance, a series of N-phenyl-2-(phenylamino)acetamide derivatives were synthesized by first reacting a primary aromatic amine with chloroacetic acid and sodium hydroxide. The resulting product was then treated with thionyl chloride to form the acid chloride, which subsequently reacted with another primary aromatic amine to yield the final N-phenyl-2-(phenylamino)acetamide compounds. ijper.org
Table 1: Examples of Synthesized N-Substituted 2-(Phenylamino)acetamides
| Amine Reactant | Resulting Acetamide (B32628) Derivative | Reference |
| Primary Aromatic Amine | N-phenyl-2-(phenylamino)acetamide | ijper.org |
| Substituted Anilines | 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamides | ijpsr.com |
| 4-amino acetophenone | N-(4-Acetylphenyl)-2-chloroacetamide | derpharmachemica.com |
This table showcases the versatility of this compound in synthesizing a range of N-substituted acetamides by reacting with different primary and secondary amines.
This compound serves as a key building block in the synthesis of various polycyclic nitrogen heterocycles.
Quinazolinone Derivatives: The reaction of 2-[(2',6'-dichlorophenyl)amino]phenyl acetyl chloride with anthranilic acid yields a 3,1-benzoxazin-4-one intermediate. researchgate.net This intermediate, upon further reaction with substituted aryl amines, leads to the formation of 2-[2'-(2",6"-dichlorophenylamino)]phenyl methyl-3-(substituted aryl)-4-(3H)-quinazolinones. researchgate.net In another example, 2-[2-(2,6-dichlorophenyl)amino]phenyl acetyl chloride reacts with 3,5-dibromoanthranilic acid in pyridine (B92270) to form a benzoxazinone (B8607429), which is a precursor for quinazolinone synthesis. jyoungpharm.in
Quinoxalinone Derivatives: The synthesis of quinoxalin-2(1H)-ones can be achieved through the reaction of an o-phenylenediamine (B120857) with a reactive species equivalent to an α-keto acid chloride. thieme-connect.de While not a direct reaction with this compound, the underlying principle of forming the quinoxalinone core involves the reaction of a 1,2-diamine with a suitable acylating agent. thieme-connect.deorganic-chemistry.org For example, 3,4-dihydroquinoxalin-2(1H)-one can be N-acylated with chloroacetyl chloride to form 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one. derpharmachemica.com
Benzimidazole (B57391) Derivatives: Benzimidazole derivatives can be synthesized by reacting o-phenylenediamine with various carboxylic acids or their derivatives. ajrconline.org The N-acylation of a pre-formed benzimidazole ring is a common strategy. For instance, 2-substituted benzimidazoles can react with chloroacetyl chloride in the presence of a base to yield 1,2-disubstituted benzimidazole derivatives. ajrconline.org Another approach involves the reaction of 2-aminobenzimidazole (B67599) with chloroacetyl chloride to produce a chloroacetamide intermediate, which can then be cyclized. rsc.org
Table 2: Synthesis of Polycyclic Nitrogen Heterocycles
| Heterocycle | Synthetic Strategy | Key Intermediate | Reference |
| Quinazolinone | Reaction with anthranilic acid and then substituted aryl amines | 2-[2'-(2",6"-dichlorophenylamino)]phenyl methyl-3,1-benzoxazine-4(H)one | researchgate.net |
| Quinoxalinone | N-acylation of 3,4-dihydroquinoxalin-2(1H)-one | 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | derpharmachemica.com |
| Benzimidazole | N-acylation of 2-substituted benzimidazoles | 2-substituted benzimidazole | ajrconline.org |
This table summarizes the synthetic pathways to important nitrogen-containing heterocyclic systems starting from or involving intermediates derived from acyl chlorides like this compound.
Synthesis of N-Substituted 2-(Phenylamino)acetamides
O-Acylation of Alcohols and Phenols
This compound reacts with alcohols and phenols to form the corresponding esters. savemyexams.com This reaction, known as O-acylation, is a nucleophilic addition-elimination process where the hydroxyl group of the alcohol or phenol (B47542) attacks the carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk
The reaction with alcohols is typically vigorous and occurs at room temperature, producing an ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The use of acyl chlorides for esterification is often preferred over using carboxylic acids because the reaction is faster and proceeds to completion. savemyexams.comlibretexts.org
Phenols also react with acyl chlorides to form esters, though the reaction may be less vigorous than with alcohols. chemguide.co.uk To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. savemyexams.comlibretexts.org
S-Acylation of Thiols and Thiophenols
Similar to alcohols and phenols, thiols and thiophenols can undergo S-acylation with this compound to form thioesters. The reaction of thiophenol with chloroacetyl chloride in refluxing dry benzene (B151609) produces 2-(phenylthio)acetyl chloride. ekb.eg This intermediate can then be used in further synthetic steps. Research has shown that thiophenol and its substituted analogs can provide high yields in acetylation reactions. researchgate.net For example, thiophenol has been shown to react with acyl chlorides in the presence of a base like piperidine (B6355638) to yield the corresponding thioester. ekb.eg
Cyclization and Ring-Forming Reactions
This compound and its derivatives are valuable precursors for the synthesis of various cyclic compounds through cyclization reactions.
A notable example is the intramolecular cyclization of N-chloroacetyldiphenylamine, derived from the chloroacetylation of a substituted diphenylamine (B1679370) with chloroacetyl chloride. google.com This cyclization leads to the formation of a 1-phenylindolin-2-one, which is a key intermediate in the synthesis of 2-(phenylamino)phenylacetic acid derivatives. google.com
Furthermore, the reaction of this compound with appropriate difunctional nucleophiles can lead to the formation of heterocyclic rings. For instance, its reaction with anthranilic acid initiates a sequence leading to quinazolinone derivatives. researchgate.netnih.gov Similarly, reactions with o-phenylenediamines can be employed to construct quinoxalinone and benzimidazole ring systems. jyoungpharm.inajrconline.org
Construction of Five-Membered Heterocycles (e.g., Thiazoles, Oxazoles, Pyrazoles)
The synthesis of five-membered heterocycles is a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules. This compound serves as a key building block in the assembly of these important scaffolds.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis and its variations provide a common route to thiazole derivatives. While direct reaction of this compound is less common, its derivatives or related structures are employed. For instance, chloroacetylation of aminothiazole derivatives can be a key step in elaborating more complex structures. masterorganicchemistry.com The reaction of N-substituted aminobenzoic acids with thionyl chloride followed by chloroacetyl chloride and subsequent reaction with thiourea (B124793) is a pathway to N-(2-aminothiazol) substituted aminobenzoates. ijcmas.commsu.edu
Oxazoles: The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis and related cyclization reactions. The reaction of this compound with suitable precursors can lead to oxazole (B20620) formation. For example, N-acylation of an appropriate substrate followed by cyclization is a viable strategy. researchgate.net A general approach involves the reaction of an acid chloride with a precursor containing a hydroxyl and an amino group, leading to an intermediate that can be cyclized to the oxazole ring.
Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While not a direct precursor in all cases, this compound can be used to introduce the necessary structural motifs onto a scaffold that is then cyclized. For example, a pyrano-pyrazole derivative can be reacted with a substituted phenylamino-acetyl chloride derivative to yield the final product.
| Heterocycle | General Synthetic Strategy | Key Intermediates/Reactants |
| Thiazoles | Hantzsch synthesis and variations | α-haloketones, thioamides, thiourea |
| Oxazoles | Robinson-Gabriel synthesis | α-acylamino ketones, phosphorus pentachloride |
| Pyrazoles | Knorr pyrazole synthesis | 1,3-dicarbonyl compounds, hydrazines |
Formation of Six-Membered Heterocycles (e.g., Pyrimidines, Pyridazinones)
This compound is also instrumental in the construction of six-membered heterocyclic rings, which are prevalent in numerous pharmaceuticals.
Pyrimidines: The synthesis of pyrimidines often relies on the condensation of a three-carbon component with a urea (B33335) or guanidine (B92328) derivative. This compound can be utilized to prepare precursors for these cyclizations. For example, it can be used to acylate an active methylene (B1212753) compound, which is then reacted with a suitable binucleophile to form the pyrimidine (B1678525) ring. The reaction of substituted phenylguanidines with appropriate precursors under microwave irradiation has been shown to be an effective method for pyrimidine ring formation. sapub.org
Pyridazinones: Pyridazinone derivatives can be synthesized by the reaction of a γ-ketoacid with a hydrazine. This compound can be employed to modify existing pyridazinone scaffolds. For instance, a pyridazinone derivative can be reacted with chloroacetyl chloride to introduce a reactive handle for further functionalization. nih.govbioorg.org The reaction of a pyridazinone with chloroacetyl chloride in pyridine can lead to the formation of an ester or an oxazolopyridazine, depending on the reaction conditions. nih.gov
| Heterocycle | Synthetic Approach | Reactants for this compound |
| Pyrimidines | Condensation reactions | Active methylene compounds, guanidines |
| Pyridazinones | Cyclocondensation/Functionalization | γ-ketoacids, hydrazines, existing pyridazinone cores |
Ring-Opening and Rearrangement Mechanisms Initiated by Acyl Chlorides
Acyl chlorides, including this compound, can initiate ring-opening reactions, particularly in strained heterocyclic systems. This reactivity provides a pathway to functionalized acyclic compounds or can be the first step in a more complex rearrangement.
A key example is the reaction of acyl chlorides with 2-acylaziridines. The nucleophilic ring nitrogen of the aziridine (B145994) attacks the electrophilic carbonyl carbon of the acyl chloride, forming an acylaziridinium ion intermediate. This strained intermediate is then susceptible to ring-opening by the chloride anion released during the initial reaction. This process yields β-amino-α-chlorocarbonyl compounds. aakash.ac.in Subsequent intramolecular displacement of the chloride can lead to the formation of new heterocyclic systems. aakash.ac.in
Rearrangement reactions such as the Fries rearrangement, which involves the migration of an acyl group of a phenolic ester to the aryl ring, and the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, are fundamental in organic synthesis. wikipedia.orgstudymind.co.uk While direct examples involving this compound are specific to particular reaction schemes, the principles of these rearrangements, often initiated by acylation, are relevant to understanding potential side reactions or planned synthetic transformations in complex molecular frameworks.
Exploration of Reaction Mechanisms in this compound Chemistry
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section focuses on the investigation of acyl transfer mechanisms and the role of key reactive intermediates.
Investigation of Acyl Transfer Mechanisms
The primary reaction of an acyl chloride is nucleophilic acyl substitution, which proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The electrophilic carbonyl carbon of this compound is attacked by a nucleophile, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group results in the acylated product.
The reactivity of the acyl chloride can be influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction with amines is typically rapid and leads to the formation of amides. The mechanism involves the initial attack of the amine's lone pair on the carbonyl carbon, followed by elimination of the chloride ion. A proton is then removed from the nitrogen, often by another amine molecule, to yield the final amide product.
| Reaction Type | Mechanism | Key Features |
| Nucleophilic Acyl Substitution | Addition-Elimination | Formation of a tetrahedral intermediate, expulsion of a leaving group (Cl⁻) |
| Reaction with Amines | Nucleophilic Addition-Elimination | Formation of an N-substituted amide |
| Reaction with Alcohols | Nucleophilic Addition-Elimination | Formation of an ester |
Role of Intermediates (e.g., Acylaziridinium Ions) in Reaction Progression
Reactive intermediates play a pivotal role in dictating the course of chemical reactions. In the context of reactions involving this compound and certain heterocyclic systems, acylaziridinium ions are significant intermediates.
As previously mentioned, the reaction of an acyl chloride with a 2-acylaziridine proceeds through the formation of an acylaziridinium ion. aakash.ac.in The formation of this intermediate is initiated by the nucleophilic attack of the aziridine nitrogen on the acyl chloride. This aziridinium (B1262131) ion is a highly activated species, primed for reaction with a nucleophile. aakash.ac.in The subsequent ring-opening by the chloride ion is a key step that determines the final product structure. aakash.ac.in The understanding and control of the formation and fate of such intermediates are critical for the strategic synthesis of complex molecules.
Spectroscopic and Crystallographic Elucidation of 2 Phenylamino Acetyl Chloride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to elucidate the structure of 2-(phenylamino)acetyl chloride and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with elemental analysis, provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule.
For derivatives of this compound, ¹H NMR spectra typically exhibit characteristic signals for the aromatic protons of the phenyl group, the protons of the acetyl group, and the N-H proton. For instance, in a series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, the aromatic protons appear as multiplets in the range of δ 6.44-8.38 ppm, while the methylene (B1212753) (-CH2) protons of the acetyl group are observed as a singlet around δ 3.8-3.9 ppm. ekb.eg The amine (NH) proton often appears as a broad singlet and its chemical shift can be influenced by solvent and concentration. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the acetyl group is typically observed in the downfield region of the spectrum. For example, in a series of pyrano-pyrazole derivatives, the carbonyl carbons (C=O) resonate at approximately 1685-1739 cm⁻¹ in the IR spectrum, which corresponds to a downfield shift in the ¹³C NMR spectrum. orientjchem.org Aromatic carbons show signals in the typical aromatic region (approximately δ 110-150 ppm). rsc.org
Interactive Data Table: Representative NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Chloro-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)acetamide | 3.8 (s, 2H, -CH₂), 6.44-7.05 (m, 6H, Ar-H), 7.27 (s, 1H, Ar-H), 7.79 (s, 2H, Ar-H), 8.38 (d, J=8 Hz, 2H, NH) | Not specified in source | ekb.eg |
| N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-2-(phenylamino)acetamide | 3.4 (m, 3H, NH), 3.9 (m, 2H, -CH₂), 6.8 (m, 3H, Ar-H), 7.1 (m, 6H, Ar-H), 7.4 (m, 5H, Ar-H), 8.52 (m, 2H, NH), 8.85 (s, 1H, NH) | Not specified in source | ekb.eg |
| 2-bromo-2,2-difluoro-N-(2-hydroxyethyl)-N-phenylacetamide | Not specified in source | 165.50 (t, J = 30 Hz), 143.13, 143.07, 142.99, 142.83, 133.59, 120.00 (t, J = 27 Hz), 111.52 (t, J = 247 Hz), 42.07, 41.87, 40.04 | rsc.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In the context of this compound and its derivatives, the IR spectrum provides key diagnostic peaks. A strong absorption band in the region of 1670–1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the acetyl chloride or amide group. nih.gov The N-H stretching vibration of the amino group typically appears as a sharp or broad band in the range of 3100–3500 cm⁻¹. ekb.egnih.gov The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. ekb.eg
For example, in a series of quinazolin derivatives, the IR spectra showed characteristic absorption bands for the carbonyl group (C=O) around 1677-1710 cm⁻¹ and the NH group around 3150-3200 cm⁻¹. nih.gov Similarly, for 2-chloro-N-(substituted phenyl) acetamide derivatives, the C=O group was observed at 1607-1611 cm⁻¹ and the NH group at 3285-3411 cm⁻¹. ekb.eg
Interactive Data Table: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
| Carbonyl (C=O) | 1670-1720 | N-[4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]benzamide | 1677, 1690 | nih.gov |
| Amine (N-H) | 3100-3500 | 2-Chloro-N-(2-((7-chloroquinolin-4-yl)amino)phenyl)acetamide | 3285 | ekb.eg |
| Aromatic C=C | 1450-1600 | 2-Chloro-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)acetamide | 1576 | ekb.eg |
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules.
For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. nih.gov Fragmentation patterns can reveal the loss of specific groups, such as the chlorine atom from the acetyl chloride moiety or side chains from more complex derivatives, helping to piece together the molecular structure.
For instance, the mass spectrum of N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-(phenylamino)acetamide showed a molecular ion peak at m/z 403 (M+1), confirming its molecular weight. ekb.eg Similarly, for various quinazolin derivatives, the mass spectra displayed molecular ion peaks that corresponded to their calculated molecular weights. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound Derivatives
| Compound/Derivative | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed m/z | Reference |
| This compound | C₈H₈ClNO | 169.61 | Not specified in source | nih.gov |
| N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-2-(phenylamino)acetamide | C₂₃H₁₉ClN₄O | 402.88 | 403 (M+1) | ekb.eg |
| 1-[4-Oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]-3-phenylthiourea | C₂₀H₁₅N₅OS | 373.43 | 373 | nih.gov |
| N-[4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl]benzamide | C₂₀H₁₄N₄O₂ | 342.35 | 342 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for identifying the presence of chromophores, such as aromatic rings and conjugated systems.
Derivatives of this compound, containing the phenyl group, are expected to exhibit characteristic UV absorptions. The electronic spectra of these compounds typically show absorption bands corresponding to π-π* transitions within the aromatic ring. researchgate.net The position and intensity of these bands can be influenced by the substituents on the phenyl ring and the rest of the molecule. For example, a study on metal complexes with a ligand derived from 2-(phenylamino)acetyl)thiosemicarbazone reported UV spectra with two absorption bands at 260 and 300 nm, which were assigned to π-π* transitions. researchgate.net
Interactive Data Table: UV-Vis Absorption Data for a this compound Derivative
| Compound/Derivative | Solvent | λmax (nm) | Type of Transition | Reference |
| 4-(4-chlorophenyl)-1-(2-(phenylamino)acetyl)thiosemicarbazone | DMF | 260, 300 | π-π* | researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for a proposed empirical formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound.
For derivatives of this compound, the found percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the expected molecular formula. This provides strong evidence for the proposed structure. Numerous studies on derivatives of this compound report elemental analysis data that confirms the successful synthesis of the target compounds. nih.govsapub.org For example, for 2-(pyridin-3-yl)quinazolin-4(3H)-one, the calculated percentages were C, 69.95%; H, 4.06%; N, 18.82%, while the found values were C, 69.62%; H, 3.88%; N, 18.60%. nih.gov
Interactive Data Table: Elemental Analysis Data for this compound Derivatives
| Compound/Derivative | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 2-(Pyridin-3-yl)quinazolin-4(3H)-one | C₁₃H₉N₃O | C: 69.95, H: 4.06, N: 18.82 | C: 69.62, H: 3.88, N: 18.60 | nih.gov |
| 4-(2-Cyanoacetamido)benzoic acid | C₁₀H₈N₂O₃ | C: 58.82, H: 3.95, N: 13.72 | C: 58.65, H: 3.82, N: 13.69 | sapub.org |
| 2-Methyl-3-[5-(phenylamino)-1,3,4-oxadiazol-2-yl]quinoxaline-1,4-dioxide | C₁₇H₁₃N₅O₃ | C: 60.89, H: 3.91, N: 20.89 | C: 60.66, H: 3.87, N: 20.66 | chem-soc.si |
X-ray Crystallography for Precise Molecular Structure Determination
For derivatives of this compound, X-ray crystallography has been instrumental in confirming their structures. For example, the structure of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, a derivative, was unambiguously determined using single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound crystallized in the monoclinic system with the space group P2₁/c. mdpi.com This level of detail is invaluable for understanding structure-activity relationships and reaction mechanisms. The crystal structure of a related 2-phenylamino-1,3,4-thiadiazolium chloride has also been reported, showing short N–H···Cl hydrogen bonds. beilstein-journals.org
Single Crystal X-ray Diffraction Analysis of this compound Derivatives
The conversion of the reactive acetyl chloride group into a more stable amide facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. A key example that provides insight into this class of compounds is N-phenyl-2-(phenylsulfanyl)acetamide, a close structural analog. Its crystallographic analysis reveals a wealth of structural information.
The study of N-phenyl-2-(phenylsulfanyl)acetamide demonstrated that the compound crystallizes with two independent molecules in the asymmetric unit. nih.govresearchgate.netnih.gov This means that within the repeating unit of the crystal, there are two distinct, though chemically identical, molecules that are not related by symmetry. The crystal was found to be twinned, a phenomenon where two or more crystal lattices are intergrown in a symmetrical manner, which required specific refinement strategies to solve the structure accurately. nih.govresearchgate.net
Detailed crystallographic data for a derivative of this family, N-phenyl-2-(phenylsulfanyl)acetamide, has been determined, providing a model for understanding the structures of related compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃NOS |
| Formula Weight | 243.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8913 (4) |
| b (Å) | 29.289 (2) |
| c (Å) | 14.0530 (10) |
| α (°) | 90 |
| β (°) | 96.786 (3) |
| γ (°) | 90 |
| Volume (ų) | 2411.1 (3) |
| Z | 8 |
Table 1: Crystallographic data for N-phenyl-2-(phenylsulfanyl)acetamide. Data sourced from crystallographic analysis of a closely related derivative, providing a representative example for this class of compounds. nih.gov
Elucidation of Molecular Conformation and Intermolecular Interactions in Crystal Lattices
The data obtained from single crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms. In the case of N-phenyl-2-(phenylsulfanyl)acetamide, the two independent molecules in the asymmetric unit exhibit similar but not identical conformations. nih.gov The molecules are composed of three main parts: a sulfanylbenzene group, an acetamide group, and a phenyl group. nih.gov The analysis of torsion angles (the angles between planes of atoms) shows that the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is oriented almost perpendicularly to this plane. nih.gov Specifically, the Cphenyl—S—C—Ccarbonyl torsion angles were found to be 72.1(3)° for one molecule and -65.13(3)° for the other. nih.gov
Hydrogen Bonding: A primary interaction observed in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide is hydrogen bonding. The acetamide groups of the independent molecules interact through N—H⋯O hydrogen bonds, linking them into chains that propagate along a specific crystallographic direction. nih.govresearchgate.netnih.gov This type of interaction is a common and powerful organizing force in the crystals of amide-containing molecules.
π-Stacking and C—H⋯π Interactions: The aromatic phenyl rings in these derivatives are key participants in other forms of non-covalent bonding. While classical face-to-face π-π stacking is one possibility, the structure of N-phenyl-2-(phenylsulfanyl)acetamide is stabilized by C—H⋯π interactions. nih.govresearchgate.netnih.gov In this arrangement, the hydrogen atom of a C-H bond (from a methylene group, for instance) points towards the electron-rich face of a phenyl ring on an adjacent molecule. nih.gov These interactions link the hydrogen-bonded chains together, building a stable three-dimensional network. nih.govresearchgate.netnih.gov The geometry of these interactions can be precisely defined, with H⋯π distances of 2.80 Å and 2.94 Å and C—H⋯centroid angles of 129° and 128° being observed between the different molecular chains in the crystal. nih.govresearchgate.net
The comprehensive picture that emerges from these studies is one of a highly ordered supramolecular assembly. The specific conformation of the molecule and the directionality of the hydrogen bonds and C—H⋯π interactions work in concert to create a stable and densely packed crystal lattice. This detailed structural knowledge is foundational for crystal engineering and for understanding the material properties of this class of compounds.
Computational Chemistry Approaches in 2 Phenylamino Acetyl Chloride Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular and reliable method for predicting the properties of molecules, including those with complex structures like actinide complexes. mdpi.com In the context of 2-(Phenylamino)acetyl chloride and its derivatives, DFT calculations offer a powerful lens through which to examine fundamental molecular properties.
DFT calculations are instrumental in determining the electronic properties of molecules, which govern their stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap often suggests higher reactivity. For instance, DFT calculations at the B3LYP/6-31G(d) level can be used to optimize molecular geometries and assess stability, where HOMO-LUMO gaps of less than 4 eV indicate significant reactivity.
Beyond the HOMO-LUMO gap, DFT provides access to a suite of global and local reactivity descriptors, such as electronegativity, hardness, and Fukui functions. scispace.com These parameters help in rationalizing the regioselectivity of chemical reactions. For example, in a study on a thiazole (B1198619) derivative, DFT computations were employed to evaluate the Mulliken atomic charge distribution and the HOMO-LUMO energy gap, which was found to be -0.1256 a.u. researchgate.net Similarly, DFT studies on metal complexes derived from a related 4-(4-chlorophenyl)-1-(2-(phenylamino)acetyl)thiosemicarbazone ligand were used to determine ground state properties and analyze frontier molecular orbitals. mdpi.com These theoretical analyses provide a robust framework for understanding and predicting the chemical behavior of new compounds derived from the 2-(phenylamino)acetyl scaffold.
Table 1: Example DFT-Calculated Properties for a Related Thiazole Derivative Data derived from analogous compound studies.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -0.2178 a.u. | Relates to electron-donating ability |
| LUMO Energy | -0.0922 a.u. | Relates to electron-accepting ability |
| HOMO-LUMO Gap | -0.1256 a.u. | Indicator of chemical reactivity and stability researchgate.net |
| Dipole Moment | 3.25 Debye | Measures molecular polarity |
DFT is a cornerstone for elucidating complex reaction mechanisms by mapping potential energy surfaces and identifying transition states. This analysis is crucial for understanding how reactions involving this compound proceed, for example, in its synthesis or subsequent derivatization. Computational studies can model the entire reaction coordinate, revealing the structures of reactants, intermediates, transition states, and products. researchgate.net
For instance, in a palladium-catalyzed trifluoromethylation reaction, computational studies combining DFT with molecular dynamics simulations were used to show that a single transmetalation transition state could lead to multiple products through a bifurcation on the potential energy surface. nih.gov Similarly, the mechanism of Pt-catalyzed C-H acylation has been probed theoretically, identifying a three-membered platinacycle transition state during the 1,2-acyl migration step. researchgate.net These modeling techniques allow for a detailed exploration of concerted bond-breaking and bond-forming processes. researchgate.net By applying these methods, researchers can gain a detailed, step-by-step understanding of the reaction pathways relevant to this compound chemistry, which is often difficult to achieve through experimental means alone.
Prediction of Electronic Structure and Reactivity Parameters
Molecular Docking Studies for Molecular Recognition and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. chem-space.combiotech-asia.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how potential drugs interact with their biological targets. biotech-asia.orgtexilajournal.com For derivatives of this compound, docking studies have been essential in evaluating their potential as therapeutic agents by predicting their binding affinities and interaction modes with various enzymes and receptors. mdpi.comnih.govresearchgate.net
In silico screening, or virtual screening, is a cost-effective strategy to identify promising hit compounds from large chemical libraries by computationally assessing their binding to a biological target. chem-space.com This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing. chem-space.com
In research involving scaffolds similar to this compound, virtual screening and molecular docking have been successfully applied. For example, novel benzimidazole-1,2,3-triazole derivatives, synthesized from a 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride precursor, were subjected to molecular docking studies against the DNA gyrase B enzyme. mdpi.comnih.gov The results showed good binding energies, ranging from -6.4 to -9.8 kcal/mol, which were superior to the standard drug ciprofloxacin (B1669076) (-7.4 kcal/mol). mdpi.comnih.gov Similarly, new transition metal complexes based on a 2-(phenylamino)acetohydrazide hydrazone ligand were docked with liver and breast cancer proteins, confirming their potential anticancer activity. researchgate.net These studies demonstrate how in silico profiling can effectively identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and guide the design of more potent inhibitors. mdpi.com
Table 2: Sample Molecular Docking Results for this compound Derivatives Data from studies on analogous compounds.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Benzimidazo-triazoles | DNA Gyrase B | -6.4 to -9.8 | Asn46 | mdpi.comnih.gov |
| Thiazol-4(5H)-ones | EGFR, VEGFR-2, PARP-1 | Not specified | Not specified | texilajournal.com |
| Metal Complexes | Liver Cancer Protein (4FM9) | Not specified | Not specified | researchgate.net |
| Metal Complexes | Breast Cancer Protein (1H7K) | Not specified | Not specified | researchgate.net |
Structure-based drug design relies heavily on the three-dimensional structure of the target protein. biotech-asia.org When an experimental structure from X-ray crystallography or NMR spectroscopy is not available, homology modeling (also known as comparative modeling) provides a powerful alternative. stanford.edustanford.edu This technique builds a 3D model of a target protein based on its amino acid sequence and its alignment with one or more related homologous proteins of known structure (templates). stanford.edubiorxiv.org
The accuracy of a homology model depends on the sequence identity between the target and the template; higher identity generally leads to a more reliable model. stanford.edu The process involves four main steps: identifying suitable templates, aligning the target sequence with the templates, building the 3D model, and refining the model. stanford.edustanford.edu Once validated, the homology model can be used for molecular docking studies to screen for potential ligands. stanford.edu This integrated approach is crucial for designing inhibitors against novel or less-studied targets where structural data is scarce, enabling the application of structure-based design methodologies to a wider range of biological problems relevant to compounds like this compound. nih.gov
In Silico Screening and Ligand-Target Interaction Profiling
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the system over time. mpg.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape of a molecule or a protein-ligand complex. mpg.debiorxiv.org
For derivatives of this compound, MD simulations can be used to assess the stability of docking poses, calculate binding free energies, and understand how the ligand and protein adapt to each other upon binding. chemrxiv.orgacs.org For example, simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to evaluate the stability of the complex. nih.gov A study on fluoroquinolone precursors used MD simulations to investigate the degree of freedom of rotation of specific functional groups, providing insights into their conformational behavior. researchgate.net By simulating the system in a realistic environment (e.g., in water), MD can capture subtle conformational changes and solvent effects that are critical for biological function but are often missed by static modeling methods. acs.orgresearchgate.net This detailed understanding of molecular motion and thermodynamics is vital for the rational design of effective molecules.
Table 3: Key Outputs from Molecular Dynamics (MD) Simulations
| MD Simulation Output | Description | Application in Drug Design |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the stability of a protein-ligand complex; convergence indicates a stable binding mode. nih.gov |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of a protein, which can be important for ligand binding and function. nih.gov |
| Free Energy Landscapes | A map of the energy of a system as a function of its conformational coordinates. | Explores different conformational states and the transitions between them, revealing functionally relevant shapes. mpg.debiorxiv.org |
| Binding Free Energy (e.g., MM-GBSA) | An estimation of the free energy change upon ligand binding. | Ranks potential drug candidates by predicting their binding affinity more accurately than docking scores. nih.gov |
Analytical and Methodological Advancements in 2 Phenylamino Acetyl Chloride Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable tools in the analysis of 2-(Phenylamino)acetyl chloride, enabling effective separation from starting materials, byproducts, and impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of reactions involving this compound. libretexts.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can qualitatively assess the consumption of reactants and the formation of the desired product. rsc.orgmit.edu The choice of the mobile phase is critical and is often determined by the polarity of the compounds to be separated. libretexts.org For instance, a mixture of hexanes and ethyl acetate (B1210297) is a common solvent system used in the TLC analysis of related acetylation reactions. orgsyn.org
The purity of the synthesized this compound can also be evaluated using TLC. libretexts.org A pure compound will ideally appear as a single spot on the TLC plate after development and visualization under UV light or by using a chemical stain. mit.edu The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system and can be used for identification purposes. libretexts.org In the synthesis of related compounds, TLC is used to confirm the completion of the reaction before proceeding with workup and purification. amazonaws.com
Table 1: Application of TLC in Monitoring a Representative Acetylation Reaction
| Time Point | Spotting | Observation | Inference |
| t = 0 | Starting Material (Aniline derivative) | Single spot at a specific Rƒ value | Reaction has not yet started |
| t = 1 hr | Reaction Mixture | Two spots observed: one corresponding to the starting material and a new spot for the product | Reaction is in progress |
| t = 4 hr | Reaction Mixture | The spot corresponding to the starting material has significantly diminished, while the product spot has intensified | Reaction is nearing completion |
| t = 6 hr | Reaction Mixture | Only the product spot is visible | Reaction is complete |
This table is a generalized representation based on typical TLC monitoring procedures.
Development of Robust Analytical Protocols for Characterization and Quantification
Beyond TLC, more sophisticated analytical techniques are employed for the comprehensive characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product with high resolution and sensitivity. amazonaws.com In the development of related compounds, HPLC methods have been established to achieve purity levels exceeding 99%. amazonaws.comgoogle.com
Spectroscopic methods are also vital. Infrared (IR) spectroscopy can confirm the presence of key functional groups in the molecule, such as the carbonyl group of the acetyl chloride and the N-H bond of the amino group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight of the compound. amazonaws.com
For quantitative analysis, methods like spectrophotometry can be adapted. nih.gov For example, a spectrophotometric method has been developed for the quantification of the related compound 2-phenylethylamine in biological samples. nih.gov Similar principles could be applied to develop quantitative assays for this compound. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that can be used for the analysis and quantification of related phytochemical constituents. ijpsonline.com
Strategies for Reaction Monitoring and Yield Optimization in Scaled-Up Syntheses
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents unique challenges that necessitate robust strategies for reaction monitoring and yield optimization. Continuous monitoring of the reaction is crucial to ensure consistency and maximize product yield. While TLC is useful for quick checks, online or at-line HPLC analysis can provide real-time quantitative data on the reaction progress. amazonaws.com
Optimization of reaction conditions is key to improving yield. This involves a systematic study of various parameters, including the choice of solvent, base, and reaction temperature. For instance, in the amidation of chloroacetyl chloride with aromatic amines, different bases and solvents have been investigated to find the optimal conditions that lead to high yields in shorter reaction times. sphinxsai.com In a related synthesis, various coupling reagents were screened to identify the most efficient one for the amidation step. amazonaws.com
The choice of the acetylating agent can also significantly impact the yield and purity of the product. While this compound is a specific reagent, the principles of optimizing acylation reactions are broadly applicable. Studies comparing different acetylating agents like acetic anhydride (B1165640) and acetyl chloride have been conducted to determine the most effective reagent for specific substrates. asianpubs.org In the context of large-scale production, factors such as the cost, availability, and safety of the reagents are also critical considerations. amazonaws.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(phenylamino)acetyl chloride, and what methodological considerations are critical for yield and purity?
- Methodology : Synthesis typically involves reacting substituted phenylamine derivatives with chloroacetyl chloride under controlled conditions. For example, analogous compounds like substituted acetamides are synthesized via nucleophilic acyl substitution, where phenols or amines react with activated acyl chlorides . Key factors include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Solvent selection : Anhydrous solvents (e.g., dichloromethane or THF) prevent premature hydrolysis.
- Purification : Column chromatography or fractional crystallization (as seen in similar acetyl chloride syntheses) ensures high purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Recommended techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the phenylamino group and acyl chloride moiety. For example, the acyl chloride carbonyl typically appears at ~170–175 ppm in ¹³C NMR .
- FT-IR : A strong absorption band at ~1800 cm⁻¹ confirms the C=O stretch of the acyl chloride group.
- HPLC-MS : Validates purity and molecular weight, with retention time compared to standards .
Q. How does this compound behave under varying storage conditions, and what precautions are necessary for long-term stability?
- Stability considerations :
- Moisture sensitivity : Store under inert gas (argon or nitrogen) in airtight containers to prevent hydrolysis to the carboxylic acid.
- Temperature : Long-term storage at –20°C is recommended, as acyl chlorides degrade rapidly at room temperature .
- Compatibility : Avoid contact with alcohols, amines, or water during handling .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Critical precautions :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
- Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas.
- First aid : Immediate rinsing with water for skin/eye contact, followed by medical evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic acyl substitution reactions, particularly with sterically hindered substrates?
- Optimization strategies :
- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the acyl chloride.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reactivity with bulky nucleophiles.
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps .
Q. What computational modeling approaches are suitable for predicting the reactivity and regioselectivity of this compound in complex reactions?
- Modeling tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics : Simulate solvent effects on reaction pathways.
- Software : Gaussian or ORCA packages are commonly used .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR shifts or IR absorptions)?
- Troubleshooting steps :
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed carboxylic acid).
- Isotopic labeling : Confirm assignments via ²H or ¹³C-labeled analogs.
- Cross-validation : Compare data with structurally similar compounds (e.g., phenylacetyl chlorides) .
Q. What are the emerging applications of this compound in polymer science or bioactive molecule synthesis?
- Research applications :
- Polymer functionalization : Acts as a monomer for polyamides or polyesters with phenylamino side chains, enhancing thermal stability .
- Drug design : Serves as a precursor for protease inhibitors or kinase-targeting molecules due to its electrophilic reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
